molecular formula C19H19N3O4S2 B6576669 ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252839-96-5

ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6576669
CAS No.: 1252839-96-5
M. Wt: 417.5 g/mol
InChI Key: APJADRQTDSJLAA-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thienopyrimidine moiety linked to an acetamido group and an ethyl benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the preparation of intermediates. One possible synthetic route is as follows:

  • Synthesis of 3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-amine: : This step involves the cyclization of appropriate precursors under conditions such as refluxing in an organic solvent.

  • Formation of the sulfanylacetamido intermediate: : This intermediate can be prepared by reacting the thienopyrimidine derivative with a suitable sulfhydryl reagent in the presence of a base.

  • Esterification: : The final step involves the esterification of the intermediate with ethyl benzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory procedures to accommodate larger quantities. This process typically includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions:

  • Oxidation: : The sulfur atom in the compound may be susceptible to oxidation, forming sulfoxides or sulfones.

  • Reduction: : The carbonyl groups present can be reduced to alcohols under suitable conditions.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the acetamido group or the ethyl benzoate ester.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: : Conditions for substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohol derivatives of the original compound.

  • Substitution: : Derivatives with substituted amido or ester groups.

Scientific Research Applications

Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has found applications in various scientific fields:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : Potential use in studying enzyme interactions due to its structural features.

  • Medicine: : Investigated for its pharmacological properties, including potential antimicrobial or anticancer activities.

  • Industry: : Utilized in material science for developing novel polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate depends on its interaction with molecular targets. For instance:

  • Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites.

  • Cellular Pathways: : It could modulate specific cellular pathways, leading to changes in cell behavior.

  • Molecular Targets: : Specific proteins or receptors may be targeted by the compound, affecting biological processes.

Comparison with Similar Compounds

Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can be compared with other similar compounds:

  • Structural Analogues: : Compounds with similar thienopyrimidine moieties or amido-benzoate esters.

  • Functional Analogues: : Compounds exhibiting similar biological activities or chemical reactivity.

List of Similar Compounds

  • 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

  • Ethyl 2-(2-{[4-oxo-4H-chromen-3-yl]sulfanyl}acetamido)benzoate

  • Mthis compound

Each of these compounds shares some structural features with this compound, yet they possess distinct characteristics that can influence their respective properties and applications.

Properties

IUPAC Name

ethyl 2-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-22-17(24)16-14(9-10-27-16)21-19(22)28-11-15(23)20-13-8-6-5-7-12(13)18(25)26-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJADRQTDSJLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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